![molecular formula C23H29N7O2 B2818047 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920205-21-6](/img/structure/B2818047.png)
2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a piperazine ring, a triazolo-pyrimidine ring, and a methoxyphenyl group. These groups are likely to confer specific chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be composed of multiple rings, including a cyclohexane ring, a piperazine ring, and a triazolo-pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, and the triazolo-pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple ring structures might make the compound relatively rigid, and the various functional groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown interest in the synthesis of novel compounds with potential antimicrobial activities. For instance, triazole derivatives have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, displaying good to moderate activities against test microorganisms (Bektaş et al., 2007). This underscores the importance of exploring new compounds for antimicrobial applications.
Antihypertensive Agents
The development of antihypertensive agents has also been a significant area of research. Certain triazolopyrimidines, with structural resemblance to the compound , have been prepared and tested for their antihypertensive activity. Some of these compounds showed promising results in both in vitro and in vivo models (Bayomi et al., 1999).
Anticancer and Antioxidant Activities
Compounds with triazole and pyrimidine moieties have been investigated for their potential anticancer and antioxidant activities. For example, selenium dioxide-mediated synthesis of fused 1,2,4-triazoles has yielded compounds with potent antiproliferative activity against various cancer cell lines (Zheng et al., 2015). This highlights the therapeutic potential of these chemical structures in oncology.
Cerebral Adenosine A2A Receptors Imaging
In the field of neurology, compounds structurally related to 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been synthesized for mapping cerebral adenosine A2A receptors with PET imaging. This research supports the utility of such compounds in developing diagnostic tools for neurological conditions (Zhou et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-32-19-9-5-8-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-12-10-28(11-13-29)20(31)14-17-6-3-2-4-7-17/h5,8-9,15-17H,2-4,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNNGVUSXQXVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

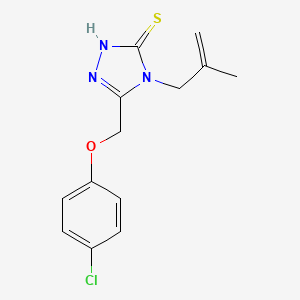
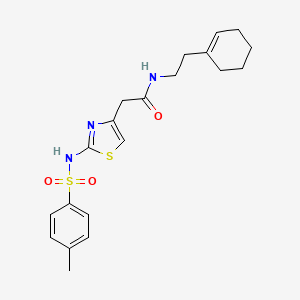
![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)
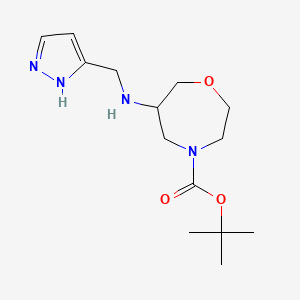
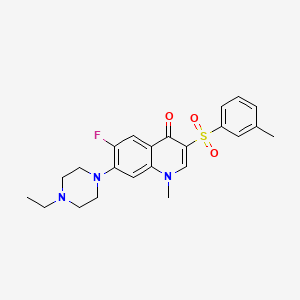
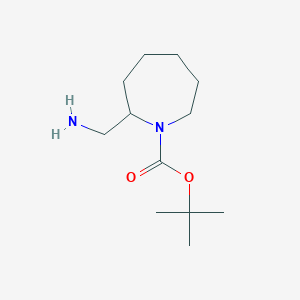
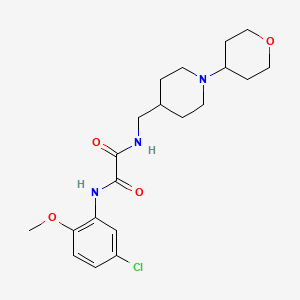
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)
![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2817977.png)
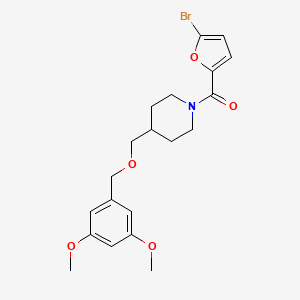
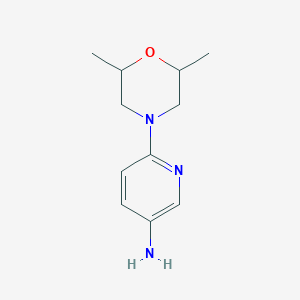
![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)